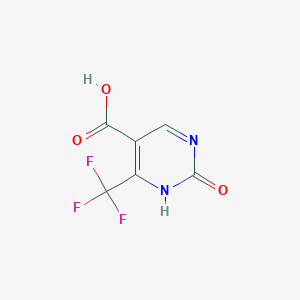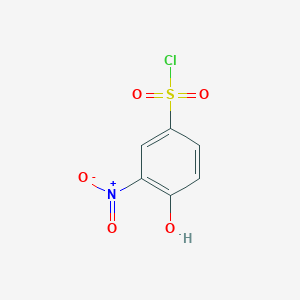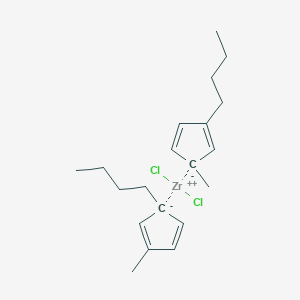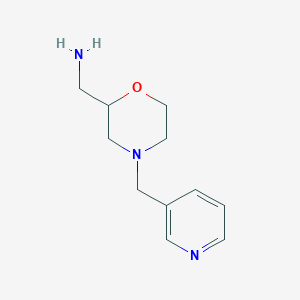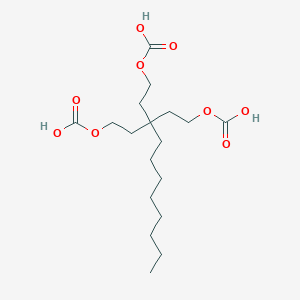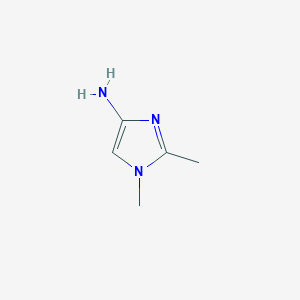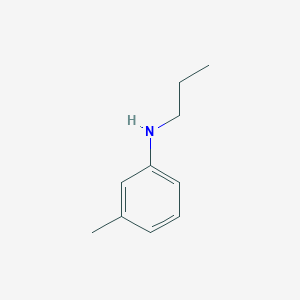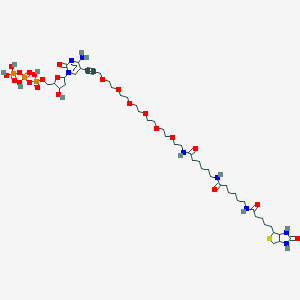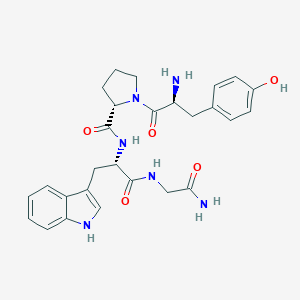
Tyr-W-mif-1
描述
Tyrosyl-prolyl-tryptophyl-glycinamide is a chemical compound . It is also known by other names such as Tyr-pro-trp-gly-NH2, [Tyr0,Trp2]-MIF-I, and Tyr-W-mif-1 . It holds great potential for scientific research, with its intricate structure offering a myriad of applications, ranging from drug development to understanding protein interactions.
Molecular Structure Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a molecular formula of C27H32N6O5. Its average mass is 520.580 Da and its monoisotopic mass is 520.243408 Da .Physical and Chemical Properties Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 141.0±0.3 cm3. It has 11 H bond acceptors, 8 H bond donors, and 10 freely rotating bonds .科学研究应用
阿片受体激动剂
Tyr-W-MIF-1 是一种阿片激动剂 . 与 δ 和 κ 阿片受体相比,它对 μ 阿片受体的结合具有选择性和高亲和力 . 这使其成为疼痛管理和治疗阿片类药物成瘾的潜在候选药物 .
黑素细胞刺激素 (MSH) 的抑制
已证明 this compound 可以抑制黑素细胞刺激素 (MSH) 的释放 . 这可能在治疗与黑素细胞活性相关的疾病(例如色素沉着过度疾病)方面具有潜在应用 .
镇痛活性
单独给予时,this compound 会对 μOR 诱导混合的剂量依赖性效应 . 与阿片类药物共同给药时,它会抑制阿片类药物的镇痛和镇痛活性 . 这表明其可能在调节疼痛感知方面有潜在应用 .
应激反应调节
This compound 抑制应激诱导的促肾上腺皮质激素 (ACTH) 和皮质酮分泌 . 这表明它可以用于管理与压力相关的疾病
安全和危害
作用机制
Tyr-W-mif-1, also known as H-Tyr-Pro-Trp-Gly-NH2, Tyrosyl-prolyl-tryptophyl-glycinamide, or Glycinamide, L-tyrosyl-L-prolyl-L-tryptophyl-, is a tetrapeptide with opiate and anti-opiate activity .
Target of Action
The primary target of this compound is the μ-opioid receptor . This receptor plays a crucial role in the nervous system, mediating the effects of endogenous opioids and opioid drugs .
Mode of Action
This compound acts as an antagonist at the μ-opioid receptors . It binds selectively and with high affinity to these receptors, inhibiting opioid-induced antinociception and analgesia .
Biochemical Pathways
This compound affects the opioid signaling pathway by blocking the activation of μ-opioid receptors . This inhibition can lead to a decrease in the perception of pain, a key downstream effect of this pathway .
Pharmacokinetics
They can cross the blood-brain barrier easily, although they are usually poorly active orally and are typically administered via injection .
Result of Action
The antagonistic action of this compound at the μ-opioid receptors results in the inhibition of opioid-induced antinociception and analgesia . When administered alone, this compound may exhibit histamine-dependent antinociceptive activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as histamine, can modulate the compound’s antinociceptive activity . .
生化分析
Biochemical Properties
Tyrosyl-prolyl-tryptophyl-glycinamide interacts with various biomolecules, particularly with opioid receptors . It acts as an opioid tetrapeptide, showing both opiate and antiopiate activity . It has been found to inhibit spontaneous firing of LC neurons and attenuate the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .
Cellular Effects
Tyrosyl-prolyl-tryptophyl-glycinamide has significant effects on various types of cells and cellular processes. It can induce analgesia , and it has been found to inhibit the spontaneous firing of LC neurons . It also attenuates the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .
Molecular Mechanism
The molecular mechanism of action of Tyrosyl-prolyl-tryptophyl-glycinamide involves its binding interactions with biomolecules, particularly opioid receptors . It acts as an opioid tetrapeptide, showing both opiate and antiopiate activity . It has been found to inhibit spontaneous firing of LC neurons and attenuate the downregulation of mu and delta receptors induced by Morphine in SH-SY5Y human neuroblastoma cells .
Temporal Effects in Laboratory Settings
It has been found to induce prolonged analgesia .
Dosage Effects in Animal Models
In animal models, Tyrosyl-prolyl-tryptophyl-glycinamide has been found to induce analgesia
Metabolic Pathways
属性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSOAJXZHSMGE-PMVMPFDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162710 | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144450-13-5 | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tyr-W-MIF-1 primarily interacts with opioid receptors, particularly the μ-opioid receptor subtypes. [, ] It exhibits a complex pharmacological profile with both agonist and antagonist properties depending on the receptor subtype, dosage, and experimental model.
A: this compound's analgesic effects are primarily attributed to its agonist activity at the μ2-opioid receptor subtype. [, ] This interaction triggers downstream signaling pathways involved in pain modulation.
A: Yes, this compound has shown antiopioid effects, particularly in the context of morphine-induced analgesia and stress-induced analgesia. [, ] These effects may involve interactions with both opioid and non-opioid mechanisms.
A: Studies show that this compound can reduce stress-induced analgesia in various models, including immobilization, cold, and heat stress. [, , , ] This suggests involvement in modulating the complex interplay of neurotransmitters and signaling pathways activated during stress.
ANone: The molecular formula of this compound is C23H27N5O4, and its molecular weight is 437.5 g/mol.
A: Yes, spectroscopic techniques like NMR and mass spectrometry have been used to confirm the structure of this compound and its analogs. [, ] These techniques provide information about the peptide's conformation and purity.
A: this compound, like other peptides, is susceptible to degradation by enzymes. Studies have investigated its stability in biological matrices like brain homogenates and serum. [] Formulation strategies, such as cyclization, have been explored to enhance its stability and prolong its duration of action. []
ANone: this compound itself is not known to possess catalytic properties. Its primary role is as a signaling molecule interacting with specific receptors.
A: Yes, computational studies have been used to investigate the conformational preferences of this compound and related peptides. [] These studies can provide insights into the structural features important for receptor binding and activity.
A: SAR studies have explored modifications to the this compound structure. For example, incorporating D-amino acids, such as D-Proline at position 2, can significantly alter its receptor selectivity, leading to compounds with distinct pharmacological profiles. [, ] Cyclization is another modification strategy that has resulted in analogs with enhanced potency and prolonged duration of action. []
A: D-Pro2-Tyr-W-MIF-1 is a notable analog that acts as a selective μ2-opioid receptor antagonist. [, ] This selectivity makes it a valuable tool for dissecting the pharmacological roles of μ-opioid receptor subtypes.
A: Formulation strategies, like cyclization, can enhance stability and prolong the duration of action. [] Other approaches might include chemical modifications to resist enzymatic degradation or delivery systems that protect the peptide from degradation in vivo.
ANone: While these aspects are crucial for drug development, the provided research papers primarily focus on the fundamental pharmacological characterization of this compound. More comprehensive studies would be needed to address these specific areas.
ANone: As with previous points, these aspects fall under the purview of drug development and manufacturing, which are not extensively discussed in the provided research papers.
ANone: Researchers benefit from a range of tools, including:
A:
- Isolation and characterization: The isolation of this compound from human brain cortex marked a significant discovery. []
- Identification of opioid and antiopioid properties: Studies revealing the dual nature of this compound's activity have been crucial in understanding its complex pharmacology. [, , , ]
- Development of selective analogs: The creation of analogs like D-Pro2-Tyr-W-MIF-1 has provided valuable tools for dissecting the roles of different opioid receptor subtypes. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


